![molecular formula C21H20BrN5O2S2 B2642714 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-21-5](/img/structure/B2642714.png)
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
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Description
The compound “N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceutical drugs and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the heterocyclization of substituted amino-1,2,4-triazoles with various bifunctional compounds . Techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, are typically used to characterize the chemical structures of the synthesized compounds .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-b]pyridazine derivatives, can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the [1,2,4]triazolo[4,3-b]pyridazine core. The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives has been preliminarily investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, the optical, electrochemical, and semiconductor properties of related compounds have been analyzed .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and studied for its pharmacological activities, including antimicrobial activity . The antimicrobial activity results revealed that compounds with similar structures have promising antimicrobial activity .
Anticancer Activity
The compound has also been studied for its potential anticancer activity . Anticancer screening results indicated that compounds with similar structures were found to be the most active ones against breast cancer cell line .
Antifungal Activity
Triazoles, a class of compounds to which this compound belongs, have been reported to have antifungal activity . Grafting different substituents on the heterocyclic ring leads to a variation of the type of biological activity and the intensity with which it manifests itself .
Antioxidant Activity
Triazoles are also known for their antioxidant activity . This could potentially be an area of application for this compound, although specific studies on this compound may be needed to confirm this.
Anticonvulsant Effects
Another potential application of triazoles is their anticonvulsant effects . This suggests that the compound could potentially be used in the treatment of seizures, although further research would be needed to confirm this.
Synthesis of Secondary Alcohols
The compound has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that it could be used in the synthesis of secondary alcohols.
properties
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLMVDGHRGDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide |
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